

A Technical Guide to Deuterated 1,3-Propanediol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Propanediol-d2

Cat. No.: B3044168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on commercially available deuterated 1,3-Propanediol, specifically 1,3-Propanediol-d6 and 1,3-Propanediol-d8, for research and development purposes. While **1,3-Propanediol-d2** was initially sought, the -d6 and -d8 isotopologues are more readily available from commercial suppliers and serve analogous functions in scientific research.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity deuterated 1,3-Propanediol for research applications. The most common variants are 1,3-Propanediol-d6 and 1,3-Propanediol-d8. Below is a summary of typical product specifications from leading suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity	Chemical Purity	Available Quantities
Sigma-Aldrich	1,3-Propane-d ₆ -diol	284474-77-7	HOCD ₂ CD ₂ OH	98 atom % D	≥99% (CP)	Custom packaging available
LGC Standards	1,3-Propanediol-d8	285978-25-8	DOCD ₂ CD ₂ OD	Not specified	Not specified	0.1 g, 0.25 g
ChemSence	1,3-Propanediol-d6	284474-77-7	C ₃ H ₂ D ₆ O ₂	Not specified	≥98%	Contact for details
Toronto Research Chemicals (TRC)	1,3-Propanediol-d6	284474-77-7	C ₃ H ₂ D ₆ O ₂	Not specified	Not specified	1 g
Cambridge Isotope Laboratories (CIL)	Offers a wide range of deuterated compound s. Specific availability for 1,3-Propanediol-d6/d8 should be confirmed directly.					

Core Research Applications

Deuterated 1,3-Propanediol serves as an invaluable tool in various research domains, primarily due to the mass difference imparted by the deuterium atoms.

- Internal Standard for Mass Spectrometry (MS): The most common application is as an internal standard in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Since the deuterated form is chemically identical to the non-deuterated analyte, it co-elutes and experiences similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the non-deuterated 1,3-Propanediol in complex biological or environmental samples.
- Metabolic and Pharmacokinetic Studies: Isotopically labeled compounds are crucial for tracing the metabolic fate of molecules in biological systems.^[2] Deuterated 1,3-Propanediol can be introduced into in vitro or in vivo models to study its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows researchers to track the compound and its metabolites, providing insights into biochemical pathways.^{[2][3]}
- Tracer in Mechanistic Studies: In chemical and biochemical reaction mechanism studies, deuterium labeling can help elucidate reaction pathways and determine kinetic isotope effects.^[4]

Experimental Protocols

While specific experimental conditions should be optimized for each study, the following provides a general framework for the primary applications of deuterated 1,3-Propanediol.

Protocol 1: Use of 1,3-Propanediol-d6 as an Internal Standard in GC-MS Analysis

Objective: To quantify the concentration of 1,3-Propanediol in a biological matrix (e.g., plasma, urine).

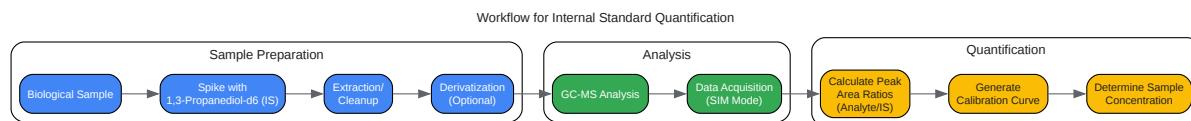
Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of non-deuterated 1,3-Propanediol of a known high concentration in a suitable solvent (e.g., methanol, water).
 - Prepare a stock solution of 1,3-Propanediol-d6 at a similar concentration.

- Create a series of calibration standards by serial dilution of the non-deuterated stock solution.
- Spike each calibration standard and the unknown samples with a fixed concentration of the 1,3-Propanediol-d6 internal standard solution.
- Sample Preparation:
 - To an aliquot of the biological sample, add the internal standard solution.
 - Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction, to remove interfering matrix components.
 - Evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection.
 - Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic properties of 1,3-Propanediol.
- GC-MS Analysis:
 - Inject the prepared samples onto a suitable GC column (e.g., a polar capillary column).
 - Develop a temperature gradient program to achieve good separation of 1,3-Propanediol from other matrix components.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
 - Monitor a characteristic ion for non-deuterated 1,3-Propanediol (and its derivative).
 - Monitor the corresponding ion for 1,3-Propanediol-d6 (which will have a higher m/z value).
- Data Analysis:
 - For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

- Construct a calibration curve by plotting this ratio against the known concentration of the analyte.
- Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

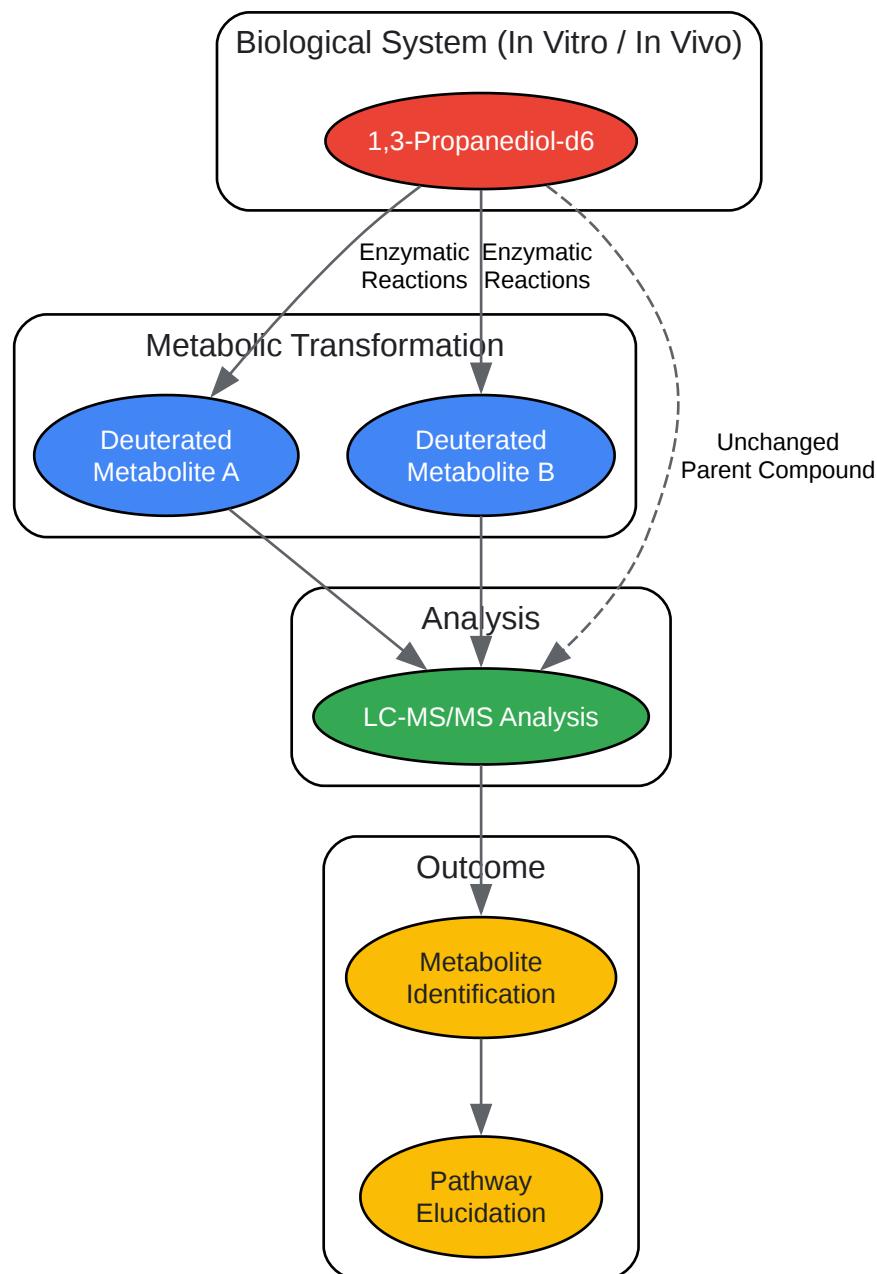
Protocol 2: In Vitro Metabolic Stability Assay using 1,3-Propanediol-d6


Objective: To assess the metabolic stability of 1,3-Propanediol in a liver microsome model.

Methodology:

- Incubation:
 - Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer in a microcentrifuge tube.
 - Pre-warm the mixture at 37°C.
 - Initiate the reaction by adding a known concentration of 1,3-Propanediol-d6.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for the analytical run.
- Sample Processing:
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness.
 - Reconstitute the residue in a suitable solvent for LC-MS analysis.
- LC-MS Analysis:
 - Inject the samples onto a reverse-phase LC column.

- Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Operate the mass spectrometer in full scan mode or multiple reaction monitoring (MRM) mode to detect the parent compound (1,3-Propanediol-d6) and any potential metabolites.
- Data Analysis:
 - Determine the peak area of 1,3-Propanediol-d6 at each time point.
 - Plot the natural logarithm of the remaining percentage of 1,3-Propanediol-d6 against time.
 - Calculate the in vitro half-life ($t_{1/2}$) from the slope of the linear regression.


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for using deuterated 1,3-Propanediol as an internal standard.

Conceptual Metabolic Pathway Study

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on drug metabolism by use of isotopes. XXIV-Determination of 3-phenylpropyl carbamate metabolites using stable isotope labelling with deuterium or carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects significantly influence intracellular metabolite ¹³C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Deuterated 1,3-Propanediol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044168#commercial-suppliers-of-1-3-propanediol-d2-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com